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Compound Name: Pelargonidin-3-rutinosid

Cat. No.: B12404260

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelargonidin-3-rutinoside is a naturally occurring anthocyanin responsible for the vibrant
orange and red hues in many fruits and flowers. Beyond its role as a pigment, this compound is
a subject of growing interest in the pharmaceutical and nutraceutical industries due to its potent
antioxidant properties.[1] Anthocyanins, including pelargonidin-3-rutinoside, exert their
antioxidant effects through various mechanisms, such as scavenging free radicals, chelating
metal ions, and modulating cellular signaling pathways involved in oxidative stress.[1] The
structural characteristics of pelargonidin and its glycosides, rich in hydroxyl groups, enable
them to donate hydrogen atoms to neutralize deleterious free radicals.[1]

These application notes provide detailed protocols for commonly employed in vitro antioxidant
assays—DPPH, ABTS, FRAP, and ORAC—to quantitatively assess the antioxidant capacity of
Pelargonidin-3-rutinoside. Additionally, a summary of available quantitative data is presented,
along with diagrams illustrating experimental workflows and relevant signaling pathways.

Quantitative Antioxidant Activity of Pelargonidin and
its Glycosides

The antioxidant capacity of pelargonidin and its derivatives varies depending on the specific
assay and the structural form of the molecule (aglycone vs. glycoside). The following table
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summarizes key quantitative data from various studies.

Result (IC50/EC50

Compound Assay Reference
or TEAC)

Pelargonidin DPPH EC50: 5.25 uyM [2]
Pelargonidin-3-

_ DPPH EC50: 10.9 pM [2]
glucoside

o Superoxide Least active among
Pelargonidin ) o [2]
Scavenging tested anthocyanidins

o Novel inhibitor
Pelargonidin-3-

o a-glucosidase inhibitor  isolated from [3]
rutinoside )
strawberries
] o Delphinidin showed
o In vitro antioxidant o
Pelargonidin greater antioxidant [4]

assays o
activity

Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the
stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to a pale
yellow hydrazine is monitored spectrophotometrically.

Materials:

DPPH (2,2-diphenyl-1-picrylhydrazyl)

Methanol or Ethanol

Pelargonidin-3-rutinoside sample

Trolox or Ascorbic Acid (for standard curve)
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» 96-well microplate
e Microplate reader
Procedure:

o Preparation of DPPH Radical Solution: Prepare a stock solution of DPPH in methanol. This
solution should be freshly prepared and protected from light.[5] The working solution should
have an absorbance of approximately 1.0 at 517 nm.[5]

o Sample and Standard Preparation: Prepare a stock solution of Pelargonidin-3-rutinoside in
a suitable solvent like methanol.[1] Create a series of dilutions from this stock solution.
Prepare a stock solution of a standard antioxidant like Trolox or Ascorbic Acid and create a
series of dilutions for the standard curve.[1]

e Assay Protocol:

o

Add 100 pL of the DPPH working solution to each well of a 96-well plate.

[¢]

Add 100 pL of the sample or standard dilutions to the respective wells.[1] For the blank,
add 100 pL of the solvent (e.g., methanol).[1]

[¢]

Mix the contents of the wells thoroughly.

[¢]

Incubate the plate in the dark at room temperature for 30 minutes.[1][6]

[e]

Measure the absorbance at 517 nm using a microplate reader.[1]
» Calculation:

o Calculate the percentage of inhibition using the following formula: % Inhibition =
[(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of
the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH
solution with the sample.[1]

o Plot the % inhibition against the concentration of Pelargonidin-3-rutinoside to determine
the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).[1]
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ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic
acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical
cation (ABTSe+), a blue-green chromophore. The reduction of ABTSe+ by an antioxidant is
measured by the decrease in its characteristic absorbance.

Materials:

e ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
o Potassium persulfate

» Ethanol or water

» Pelargonidin-3-rutinoside sample

e Trolox (for standard curve)

e 96-well microplate

e Microplate reader

Procedure:

e Preparation of ABTS Radical Cation (ABTSe+) Solution:

o Prepare a 7 mM agueous solution of ABTS and a 2.45 mM aqueous solution of potassium
persulfate.[1]

o Mix the two solutions in equal volumes and allow them to react in the dark at room
temperature for 12-16 hours to generate the ABTSe+ radical cation.[6]

o Before use, dilute the ABTSe+ solution with ethanol or water to an absorbance of 0.70 +
0.02 at 734 nm.[6]

o Sample and Standard Preparation: Prepare stock solutions and serial dilutions of
Pelargonidin-3-rutinoside and Trolox as described for the DPPH assay.[1]
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e Assay Protocol:

o

Add 190 pL of the working ABTSe+ solution to each well of a 96-well plate.[1]

[¢]

Add 10 pL of the sample or standard dilutions to the respective wells.[1]

[¢]

Mix and incubate at room temperature for 5-6 minutes.[1]

[e]

Measure the absorbance at 734 nm.[1]
» Calculation:
o Calculate the percentage of inhibition as described for the DPPH assay.

o Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the
antioxidant activity of Pelargonidin-3-rutinoside to that of the Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine
(Fe3*-TPTZ) complex to the ferrous (Fe2*) form, which has an intense blue color. The change
in absorbance is proportional to the antioxidant's reducing power.

Materials:

Acetate buffer (300 mM, pH 3.6)

e TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCI)
 Ferric chloride (FeCls) solution (20 mM)

e Pelargonidin-3-rutinoside sample

e Ferrous sulfate (FeSOa4) or Trolox (for standard curve)

e 96-well microplate

» Microplate reader
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Procedure:
o Preparation of FRAP Reagent:

o Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCls
solution in a 10:1:1 (v/v/v) ratio.[7]

o Warm the reagent to 37°C before use.[7]

o Sample and Standard Preparation: Prepare a stock solution and serial dilutions of
Pelargonidin-3-rutinoside. Prepare a standard curve using FeSOa or Trolox.[1]

e Assay Protocol:
o Add 220 pL of the FRAP working solution to each well.[1]
o Add 10 pL of the sample or standard to the respective wells.[1]
o Mix and incubate at 37°C for 4 minutes.[1]
o Measure the absorbance at 593 nm.[1]
» Calculation:

o Create a standard curve by plotting the absorbance of the standards against their
concentrations.

o Determine the FRAP value of the sample by comparing its absorbance to the standard
curve. The results are typically expressed as uM of Fe(ll) equivalents or Trolox
equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent
probe (like fluorescein) by a peroxyl radical generator (like AAPH). The antioxidant's capacity is
guantified by measuring the area under the fluorescence decay curve.

Materials:
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e Fluorescein sodium salt

e AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

o Phosphate buffer (75 mM, pH 7.4)

o Pelargonidin-3-rutinoside sample

e Trolox (for standard curve)

e 96-well black microplate

o Fluorescence microplate reader

Procedure:

» Reagent Preparation:

o Prepare a working solution of fluorescein in phosphate buffer.[8]

o Prepare an AAPH solution in phosphate buffer. This should be made fresh daily.[8]

o Sample and Standard Preparation: Prepare stock solutions and serial dilutions of
Pelargonidin-3-rutinoside and Trolox in phosphate buffer.[8]

e Assay Protocol:

o Add 25 pL of the diluted sample or standard to the wells of a 96-well black microplate.[9]
[10]

o Add 150 pL of the fluorescein solution to each well. Mix and incubate at 37°C for 30
minutes.[9][10]

o Initiate the reaction by adding 25 puL of the AAPH solution to each well.[9][10]

o Immediately begin reading the fluorescence at an excitation wavelength of 485 nm and an
emission wavelength of 520 nm, every 1-5 minutes for at least 60 minutes at 37°C.[8][10]

e Calculation:
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[e]

Calculate the Area Under the Curve (AUC) for each sample and standard.

o

Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample
and standard.

o

Plot the Net AUC of the standards against their concentrations to create a standard curve.

[¢]

Determine the ORAC value of the sample, expressed as Trolox Equivalents (TE), by
comparing its Net AUC to the standard curve.
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Caption: General workflow for in vitro antioxidant capacity assessment.
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Caption: Simplified Nrf2 signaling pathway in response to oxidative stress.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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